Aloperine

Catalog No.
S518080
CAS No.
56293-29-9
M.F
C15H24N2
M. Wt
232.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aloperine

CAS Number

56293-29-9

Product Name

Aloperine

IUPAC Name

(1R,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

InChI

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12?,13-,14-,15-/m1/s1

InChI Key

SKOLRLSBMUGVOY-KBUZWXASSA-N

SMILES

[H][C@@]1([C@@](C2)([H])C=C(CCCN3)[C@]3([H])[C@@]2([H])C4)N4CCCC1

Solubility

Soluble in DMSO

Synonyms

6-epi-aloperine, Alop1 compound, aloperine

Canonical SMILES

C1CCN2CC3CC(C2C1)C=C4C3NCCC4

Isomeric SMILES

C1CCN2C[C@H]3CC([C@H]2C1)C=C4[C@H]3NCCC4

Description

The exact mass of the compound Aloperine is 232.1939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aloperine is a naturally occurring prenylated flavonoid compound isolated from the herb Sophora alopecuroides L., a plant traditionally used in Chinese medicine []. Current scientific research suggests Aloperine possesses anti-inflammatory properties, making it a potential therapeutic candidate for various inflammatory diseases.

Modulation of Immune Response

Studies suggest Aloperine can modulate the immune system, specifically influencing T-cell activity. In a mouse model of colitis, Aloperine treatment was found to promote the generation of regulatory T cells (Tregs) while suppressing the production of pro-inflammatory Th17 cells []. Tregs play a crucial role in maintaining immune tolerance and preventing excessive inflammation. This finding suggests Aloperine might be beneficial in regulating immune responses in inflammatory bowel diseases.

Aloperine is a naturally occurring quinolizidine alkaloid primarily isolated from the plant Sophora alopecuroides. It features a complex tetracyclic structure characterized by an octahydroquinoline ring partially fused to a quinolizidine ring. This unique arrangement contributes to its diverse biological activities, making aloperine a compound of interest in pharmacological research. Aloperine has been recognized for its potential therapeutic effects, particularly in the realms of oncology and neuroprotection .

, including Diels-Alder cycloadditions and hydride-shift reactions. The synthesis of aloperine typically involves key steps such as the intramolecular Diels-Alder reaction, which is crucial for forming its core structure. Additionally, modifications can be made through T-reactions, allowing for the derivation of various analogs with potentially enhanced biological activity .

Aloperine exhibits a wide range of biological activities, including:

  • Antitumor Effects: Aloperine has demonstrated significant antitumor properties in various cancer models, inhibiting cell proliferation and inducing apoptosis through multiple pathways, including the modulation of Bcl-2 and caspase proteins .
  • Neuroprotective Effects: Research indicates that aloperine can protect neuronal cells from oxidative stress-induced apoptosis, particularly in models of cerebral ischemia. It achieves this by regulating apoptotic pathways and enhancing cell survival mechanisms .
  • Anti-inflammatory Properties: Aloperine has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway, thereby reducing inflammation in various contexts .

The synthesis of aloperine can be achieved through several methods:

  • Total Synthesis: Total synthesis often involves complex multi-step processes, including Diels-Alder reactions and aza-annulation techniques. These methods allow for the construction of the compound's intricate structure from simpler precursors .
  • Enzyme-Assisted Synthesis: Recent advancements have introduced enzyme-assisted methods that enhance enantioselectivity during synthesis, improving yields and purity of aloperine derivatives .
  • Chemical Modification: Aloperine can be chemically modified to produce derivatives with improved pharmacological profiles through various reactions such as hydride shifts and T-reactions .

Aloperine's applications are primarily found in medicinal chemistry and pharmacology:

  • Cancer Treatment: Due to its potent antitumor activity, aloperine is being explored as a potential therapeutic agent for various cancers.
  • Neuroprotective Agent: Its ability to protect against oxidative stress makes it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Drug: Aloperine's anti-inflammatory properties position it as a potential treatment for inflammatory conditions.

Studies on aloperine have highlighted its interactions with various biological pathways:

  • Cell Cycle Regulation: Aloperine has been shown to induce cell cycle arrest in cancer cells, contributing to its antitumor effects.
  • Apoptotic Pathways: It modulates key apoptotic factors like Bcl-2 and caspases, influencing cell survival and death mechanisms under stress conditions.
  • Oxidative Stress Response: Aloperine activates nuclear factor erythroid 2-related factor 2 signaling pathways, enhancing cellular defenses against oxidative damage .

Aloperine shares structural and functional similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMain ActivityUnique Features
AloperineQuinolizidine AlkaloidAntitumor, NeuroprotectiveComplex tetracyclic structure; diverse mechanisms
SophoridineQuinolizidine AlkaloidAntimicrobialLess potent than aloperine in cancer models
MatrineAlkaloidAnti-inflammatoryPrimarily used for liver protection
OxymatrineAlkaloidAntiviralSimilar structure but distinct biological activity
CytisinePyridine AlkaloidNicotinic receptor agonistDifferent target receptor specificity

Aloperine stands out due to its multifaceted pharmacological profile and its ability to modulate various biological processes effectively. Its unique structural features contribute to its diverse therapeutic potential compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.193948774 g/mol

Monoisotopic Mass

232.193948774 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Aloperine

Dates

Modify: 2023-08-15
1: Gao T, Lagerström MC. The anti-inflammatory alkaloid aloperine in Chinese herbal medicine is potentially useful for management of pain and itch. Scand J Pain. 2015 Jul 1;8(1):25-26. doi: 10.1016/j.sjpain.2015.04.025. PubMed PMID: 29911627.
2: Yang Y, Jin SJ, Wang HL, Li YX, Du J, Zhou R, Zheng J, Ma L, Zhao CJ, Niu Y, Sun T, Andy Li P, Yu JQ. Effects of aloperine on acute and inflammatory pain models in mice. Scand J Pain. 2015 Jul 1;8(1):28-34. doi: 10.1016/j.sjpain.2015.04.001. PubMed PMID: 29911609.
3: Dang Z, Zhu L, Lai W, Bogerd H, Lee KH, Huang L, Chen CH. Aloperine and Its Derivatives as a New Class of HIV-1 Entry Inhibitors. ACS Med Chem Lett. 2016 Jan 9;7(3):240-4. doi: 10.1021/acsmedchemlett.5b00339. eCollection 2016 Mar 10. PubMed PMID: 26985308; PubMed Central PMCID: PMC4789664.
4: Hu S, Zhang Y, Zhang M, Guo Y, Yang P, Zhang S, Simsekyilmaz S, Xu JF, Li J, Xiang X, Yu Q, Wang CY. Aloperine Protects Mice against Ischemia-Reperfusion (IR)-Induced Renal Injury by Regulating PI3K/AKT/mTOR Signaling and AP-1 Activity. Mol Med. 2016 Mar;21(1):912-923. doi: 10.2119/molmed.2015.00056. Epub 2015 Nov 3. PubMed PMID: 26552059; PubMed Central PMCID: PMC4818254.
5: Ma NT, Zhou R, Chang RY, Hao YJ, Ma L, Jin SJ, Du J, Zheng J, Zhao CJ, Niu Y, Sun T, Li W, Koike K, Yu JQ, Li YX. Protective effects of aloperine on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion. J Nat Med. 2015 Oct;69(4):575-83. doi: 10.1007/s11418-015-0928-2. Epub 2015 Jul 5. PubMed PMID: 26142710.
6: Wang H, Yang S, Zhou H, Sun M, Du L, Wei M, Luo M, Huang J, Deng H, Feng Y, Huang J, Zhou Y. Aloperine executes antitumor effects against multiple myeloma through dual apoptotic mechanisms. J Hematol Oncol. 2015 Mar 15;8:26. doi: 10.1186/s13045-015-0120-x. PubMed PMID: 25886453; PubMed Central PMCID: PMC4377192.
7: Xu YQ, Jin SJ, Liu N, Li YX, Zheng J, Ma L, Du J, Zhou R, Zhao CJ, Niu Y, Sun T, Yu JQ. Aloperine attenuated neuropathic pain induced by chronic constriction injury via anti-oxidation activity and suppression of the nuclear factor kappa B pathway. Biochem Biophys Res Commun. 2014 Sep 5;451(4):568-73. doi: 10.1016/j.bbrc.2014.08.025. Epub 2014 Aug 12. PubMed PMID: 25128276.
8: Zhang L, Zheng Y, Deng H, Liang L, Peng J. Aloperine induces G2/M phase cell cycle arrest and apoptosis in HCT116 human colon cancer cells. Int J Mol Med. 2014 Jun;33(6):1613-20. doi: 10.3892/ijmm.2014.1718. Epub 2014 Mar 31. PubMed PMID: 24682388.
9: Yuan XY, Ma HM, Li RZ, Wang RY, Liu W, Guo JY. Topical application of aloperine improves 2,4-dinitrofluorobenzene-induced atopic dermatitis-like skin lesions in NC/Nga mice. Eur J Pharmacol. 2011 May 11;658(2-3):263-9. doi: 10.1016/j.ejphar.2011.02.013. Epub 2011 Mar 1. PubMed PMID: 21371468.
10: Yuan XY, Liu W, Zhang P, Wang RY, Guo JY. Effects and mechanisms of aloperine on 2, 4-dinitrofluorobenzene-induced allergic contact dermatitis in BALB/c mice. Eur J Pharmacol. 2010 Mar 10;629(1-3):147-52. doi: 10.1016/j.ejphar.2009.12.007. Epub 2009 Dec 13. PubMed PMID: 20006963.

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